molecular formula C7H10N2O B11747589 1,3,4,8a-Tetrahydropyrrolo[1,2-a]pyrazin-6(2H)-one

1,3,4,8a-Tetrahydropyrrolo[1,2-a]pyrazin-6(2H)-one

Cat. No.: B11747589
M. Wt: 138.17 g/mol
InChI Key: ZJKXBMUSCXOBIB-UHFFFAOYSA-N
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Description

1,3,4,8a-Tetrahydropyrrolo[1,2-a]pyrazin-6(2H)-one is a heterocyclic compound that features a fused ring system comprising a pyrrole and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,8a-Tetrahydropyrrolo[1,2-a]pyrazin-6(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-formyl-1-methyl-2-R-tetrahydropyrrolo[1,2-a]pyrazines with activated alkynes in solvents like methanol and acetonitrile . The reaction conditions, such as temperature and catalyst, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1,3,4,8a-Tetrahydropyrrolo[1,2-a]pyrazin-6(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1,3,4,8a-Tetrahydropyrrolo[1,2-a]pyrazin-6(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,4,8a-Tetrahydropyrrolo[1,2-a]pyrazin-6(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,4,8a-Tetrahydropyrrolo[1,2-a]pyrazin-6(2H)-one is unique due to its specific ring fusion and the resulting electronic and steric properties. These characteristics make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

2,3,4,8a-tetrahydro-1H-pyrrolo[1,2-a]pyrazin-6-one

InChI

InChI=1S/C7H10N2O/c10-7-2-1-6-5-8-3-4-9(6)7/h1-2,6,8H,3-5H2

InChI Key

ZJKXBMUSCXOBIB-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(CN1)C=CC2=O

Origin of Product

United States

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